molecular formula C11H17N3 B068603 1-(4,6-Dimethylpyridin-2-YL)piperazine CAS No. 163613-83-0

1-(4,6-Dimethylpyridin-2-YL)piperazine

Cat. No. B068603
Key on ui cas rn: 163613-83-0
M. Wt: 191.27 g/mol
InChI Key: YUJGMKXJJVAANU-UHFFFAOYSA-N
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Patent
US08524705B2

Procedure details

A solution of 2-chloro-4,6-dimethylpyridine (30 g, 0.212 mol) in diglyme (100 mL) was added over 25-30 min. to a refluxing solution of anhydrous piperazine (147 g, 1.70 mol) in diglyme (150 mL). Heating was continued for 18 h (whereby TLC showed absence of 2-chloro-4,6-dimethylpyridine), then the mixture was cooled to room temperature and diluted with water (3 L). Sodium chloride (50 g) was added and the solution was extracted with ethyl acetate (300 mL×3); the combined extracts were washed with brine (200 mL), dried over anhydrous sodium sulfate and concentrated in vacuo (up to 110° C. & ˜15 mmHg; to remove maximum diglyme) to afford 1-(4,6-dimethyl-pyridin-2-yl)-piperazine (42 g, 103.3%, the G.C. spectrum showed 86.4% product, 10.7% diglyme, and 2.1% dimer.)
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([CH3:9])[N:3]=1.[NH:10]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]1.[Cl-].[Na+]>COCCOCCOC.O>[CH3:8][C:6]1[CH:5]=[C:4]([CH3:9])[N:3]=[C:2]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C)C
Name
Quantity
147 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
100 mL
Type
solvent
Smiles
COCCOCCOC
Name
Quantity
150 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)C)C
Step Three
Name
Quantity
50 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
3 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heating
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ethyl acetate (300 mL×3)
WASH
Type
WASH
Details
the combined extracts were washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo (up to 110° C.
CUSTOM
Type
CUSTOM
Details
to remove maximum diglyme)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
CC1=CC(=NC(=C1)C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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